molecular formula C12H9NO B588644 5-(furan-3-yl)-1H-indole CAS No. 144104-53-0

5-(furan-3-yl)-1H-indole

Cat. No. B588644
M. Wt: 183.21
InChI Key: DCROHJHXMCNULF-UHFFFAOYSA-N
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Description

“5-(furan-3-yl)-1H-indole” is a compound that contains a furan ring and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Synthesis Analysis

The synthesis of “5-(furan-3-yl)-1H-indole” can be achieved through a multi-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent . This protocol provides an effective route for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .


Molecular Structure Analysis

The molecular structure of “5-(furan-3-yl)-1H-indole” consists of a furan ring and an indole ring. The furan ring makes a dihedral angle with the indole ring . The exact angle and other structural details may vary depending on the specific conditions and the presence of any substituents.

Scientific Research Applications

  • Synthesis of Five-Membered Heterocycles Using Water as a Solvent

    • Application : This research focuses on the synthesis of five-membered heterocycles using water as a solvent. The study emphasizes the importance of water due to its modest cost, easy accessibility, and non-toxic and non-flammable attributes .
    • Method : An efficient and simple synthesis of 2-(cyclohexylamino)-3-aryl-indeno[1,2-b]furan-4-ones was achieved via a one-pot three-component reaction of aldehydes, cyclohexylisocyanide, and 1,3-indandione in water .
    • Results : The reaction was carried out in water for 5 hours and yielded excellent results .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
    • Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
    • Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
    • Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
    • Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
  • Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives

    • Application : This research focuses on the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives through a one-pot three-component reaction of readily available starting materials .
    • Method : The reaction involves arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
    • Results : The synthesis resulted in a series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Application : This research discusses the use of furan platform chemicals (FPCs) derived from biomass. The study highlights the potential of these chemicals in various applications beyond fuels and plastics .
    • Method : The synthesis of active pharmaceutical ingredients is illustrated in the study .
    • Results : Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
  • Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives

    • Application : This research focuses on the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives through a one-pot three-component reaction of readily available starting materials .
    • Method : The reaction involves arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
    • Results : The synthesis resulted in a series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates .

Future Directions

Furan platform chemicals, which include “5-(furan-3-yl)-1H-indole”, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The manufacture and uses of furan platform chemicals directly available from biomass are areas of active research .

properties

IUPAC Name

5-(furan-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROHJHXMCNULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692927
Record name 5-(Furan-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-3-yl)-1H-indole

CAS RN

144104-53-0
Record name 5-(Furan-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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